molecular formula C9H7ClN2O B14403064 N-(3-Chlorophenyl)-2-isocyanoacetamide CAS No. 86521-74-6

N-(3-Chlorophenyl)-2-isocyanoacetamide

Cat. No.: B14403064
CAS No.: 86521-74-6
M. Wt: 194.62 g/mol
InChI Key: XCBCVAIGBYMYOL-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-isocyanoacetamide is a specialized chemical building block of significant interest in medicinal chemistry and organic synthesis. The compound features a reactive isocyano group adjacent to an acetamide carbonyl, tethered to a 3-chlorophenyl ring, making it a versatile intermediate for constructing diverse heterocyclic systems and complex molecular architectures. While the specific research applications for this exact compound are an area of active investigation, its high-value structural analogs, such as N-(3-Chlorophenyl)-2-cyanoacetamide (CAS# 17722-12-2), are well-established in scientific research . The presence of both the electron-withdrawing chloro substituent and the highly reactive isocyanoacetamide functional group suggests its primary utility lies in the synthesis of novel nitrogen-containing compounds, including potential scaffolds for pharmaceutical development and agrochemical agents. The compound's molecular framework is designed to facilitate further cyclization and functionalization reactions, which are critical pathways in drug discovery programs. This product is provided as a high-purity solid for laboratory use. Researchers should note that related chlorophenyl isocyanate compounds are classified with serious safety hazards, including acute toxicity and skin corrosion . It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human consumption. Handling should only be performed by qualified personnel in accordance with appropriate laboratory safety protocols, utilizing personal protective equipment (PPE) including gloves and goggles. Please refer to the supplied Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86521-74-6

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-isocyanoacetamide

InChI

InChI=1S/C9H7ClN2O/c1-11-6-9(13)12-8-4-2-3-7(10)5-8/h2-5H,6H2,(H,12,13)

InChI Key

XCBCVAIGBYMYOL-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Synthetic Methodologies for N 3 Chlorophenyl 2 Isocyanoacetamide and Its Derivatives

Direct Synthesis of N-(3-Chlorophenyl)-2-isocyanoacetamide

The direct synthesis of this compound involves the formation of an amide bond followed by the introduction of the isocyanide functionality. While specific literature detailing the optimized synthesis of this exact molecule is not extensively reported, established organic chemistry principles allow for the postulation of reliable synthetic routes.

Reported Synthetic Pathways and Optimization

A definitive, optimized synthetic pathway for this compound is not prominently featured in publicly accessible scientific literature. However, the synthesis can be logically approached through a two-step process: the acylation of 3-chloroaniline (B41212) with a suitable 2-carbon synthon, followed by the conversion of a precursor group to the isocyanide. The optimization of such a pathway would typically involve screening of reagents, solvents, and reaction conditions to maximize yield and purity.

Precursor Synthesis and Derivatization Strategies

The synthesis of this compound would logically commence with the synthesis of its N-(3-Chlorophenyl)-2-aminoacetamide precursor. This can be achieved through the reaction of 3-chloroaniline with 2-chloroacetyl chloride to form N-(3-chlorophenyl)-2-chloroacetamide. Subsequent reaction with a source of ammonia (B1221849) or a protected amine followed by deprotection would yield the corresponding 2-aminoacetamide.

Alternatively, a more direct approach involves the reaction of 3-chloroaniline with an N-protected glycine (B1666218) derivative, such as N-Boc-glycine or N-Cbz-glycine, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This would be followed by the deprotection of the amino group to yield N-(3-chlorophenyl)-2-aminoacetamide.

The final and crucial step is the conversion of the primary amine in N-(3-Chlorophenyl)-2-aminoacetamide to the isocyanide. This transformation is commonly achieved through the formylation of the amine followed by dehydration. Formylation can be carried out using formic acid or ethyl formate. The subsequent dehydration of the resulting formamide (B127407) is typically accomplished using a dehydrating agent such as phosphoryl chloride (POCl₃), phosgene (B1210022) (COCl₂), or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine (B92270) or triethylamine.

A summary of a plausible synthetic route is presented in the table below:

StepReactantsReagentsProduct
13-chloroaniline, 2-chloroacetyl chlorideBase (e.g., pyridine)N-(3-chlorophenyl)-2-chloroacetamide
2N-(3-chlorophenyl)-2-chloroacetamideAmmonia or protected amine equivalentN-(3-chlorophenyl)-2-aminoacetamide
3N-(3-chlorophenyl)-2-aminoacetamideFormic acid or ethyl formateN-(3-chlorophenyl)-2-formamidoacetamide
4N-(3-chlorophenyl)-2-formamidoacetamideDehydrating agent (e.g., POCl₃), Base (e.g., pyridine)This compound

Multicomponent Reaction (MCR) Applications

This compound is a valuable building block in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the reactants. The isocyanide functionality is particularly well-suited for such reactions.

Ugi Reaction Utilizations

The Ugi four-component reaction (U-4CR) is a prominent MCR that involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino amide. mdpi.comnih.gov this compound can serve as the isocyanide component in this reaction, enabling the rapid assembly of complex molecules with a high degree of structural diversity. mdpi.comnih.gov

The general mechanism of the Ugi reaction begins with the formation of an imine from the amine and the carbonyl compound. nih.govsemanticscholar.org The isocyanide then adds to the imine to form a nitrilium ion intermediate. nih.govsemanticscholar.org This intermediate is subsequently trapped by the carboxylate anion, which, after an intramolecular Mumm rearrangement, yields the final α-acylamino amide product. nih.govsemanticscholar.org

The Ugi reaction's versatility allows for significant mechanism-based diversification. researchgate.net By varying each of the four components, a vast library of structurally diverse compounds can be generated from a common scaffold. mdpi.com For instance, employing this compound as the isocyanide component, one can introduce a (3-chlorophenyl)acetamido moiety into the final product. The other three points of diversity arise from the choice of the amine, carbonyl compound, and carboxylic acid. This strategy is highly efficient in medicinal chemistry for the rapid generation of new chemical entities for biological screening. researchgate.net The combination of multicomponent reactions with techniques like microwave irradiation can lead to the efficient production of complex molecules in reduced reaction times. researchgate.netbeilstein-journals.org

A significant application of the Ugi reaction utilizing isocyanoacetamides is in the synthesis of peptoids. mdpi.combeilstein-journals.org Peptoids, or N-substituted glycines, are a class of peptide mimetics that exhibit enhanced proteolytic stability and cell permeability compared to their natural peptide counterparts. beilstein-journals.org The Ugi reaction provides a powerful tool for the construction of the peptoid backbone. researchgate.netbeilstein-journals.org

In this context, this compound can be used to incorporate a specific N-substituent into the peptoid chain. A typical Ugi reaction for peptoid synthesis would involve a primary amine, an aldehyde (often formaldehyde), a carboxylic acid, and the isocyanoacetamide. The resulting product is a dipeptide-like unit with the N-(3-chlorophenyl)acetamido group attached to the backbone. This approach allows for the systematic modification of the peptoid structure to fine-tune its biological activity. mdpi.combeilstein-journals.org

The following table outlines the components of a hypothetical Ugi reaction for peptoid synthesis involving this compound:

ComponentExampleRole in Product Structure
AmineBenzylamineIntroduces the N-terminal substituent of the peptoid unit
Carbonyl CompoundFormaldehydeForms the α-carbon of the peptoid residue
Carboxylic AcidAcetic AcidProvides the acyl group on the α-amino amide
IsocyanideThis compound Forms the C-terminal amide and incorporates the (3-chlorophenyl)acetamido side chain
Formation of Polyheterocyclic Frameworks

The α-isocyanoacetamide scaffold is a key precursor for constructing intricate polyheterocyclic frameworks. In Ugi-type reactions, the amide carbonyl oxygen of α-isocyanoacetamide derivatives can participate as an intramolecular nucleophile. For instance, the reaction of an α-isocyanoacetamide with a chiral imine, catalyzed by phenylphosphilic acid, can lead to the formation of 3-oxazolyl morpholin-2-one (B1368128) or piperazin-2-one (B30754) derivatives. semanticscholar.orgmdpi.com This process involves an initial Ugi condensation followed by an intramolecular attack of the amide's carbonyl oxygen, forming the oxazole (B20620) ring. The resulting amino-oxazoles are themselves versatile intermediates that can undergo subsequent domino reactions, for example with maleic anhydride, to yield even more complex fused heterocyclic systems. mdpi.com Given its structure, this compound is an ideal candidate for such transformations, enabling access to diverse and complex chemical libraries.

Passerini Reaction Engagements

The Passerini three-component reaction (P-3CR) is one of the oldest and most fundamental isocyanide-based MCRs. wikipedia.org It typically involves the reaction of an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to furnish an α-acyloxy amide. wikipedia.orgorganic-chemistry.org this compound can serve as the isocyanide component in this reaction. The generally accepted mechanism proceeds through a non-ionic pathway, which is favored in aprotic solvents, where a hydrogen-bonded complex of the carbonyl and carboxylic acid reacts with the isocyanide. mdpi.comwikipedia.org This is followed by an intramolecular Mumm rearrangement to yield the final product. wikipedia.org

The versatility of the Passerini reaction allows for the use of various components, expanding its synthetic utility. For example, carboxylic acid surrogates like sulfinic acids (followed by oxidation) or phosphinic acids can be used to generate α-(sulfonyloxy)amides or α-(phosphinyloxy)amides, respectively. mdpi.com Furthermore, employing bifunctional substrates in the Passerini reaction can lead to products that are primed for subsequent cyclization reactions, providing a pathway to various heterocyclic systems. organicreactions.org

Below is a representative table of substrates that could be engaged with this compound in a Passerini reaction.

Carbonyl CompoundCarboxylic AcidExpected Product Class
FormaldehydeAcetic Acidα-acetoxy-N-(3-chlorophenyl)acetamide derivative
BenzaldehydeBenzoic Acidα-benzoyloxy-N-(3-chlorophenyl)acetamide derivative
AcetonePropionic Acidα-propionyloxy-N-(3-chlorophenyl)acetamide derivative
CyclohexanoneFormic Acidα-formyloxy-N-(3-chlorophenyl)acetamide derivative

Other Isocyanide-Based Multicomponent Cyclizations

Beyond the classic Passerini and Ugi reactions, this compound and its derivatives can participate in a variety of other isocyanide-based multicomponent reactions (IMCRs) to form heterocyclic structures. A key feature of these reactions is the formation of a reactive nitrilium ion intermediate, which can be trapped by either an external or an internal nucleophile. semanticscholar.orgnih.govsemanticscholar.org

When bifunctional reactants are used, the nitrilium intermediate can be trapped intramolecularly to form a diverse range of heterocycles. semanticscholar.orgnih.govsemanticscholar.org For example, a Passerini–Smiles reaction can occur when an electron-deficient phenol (B47542) is used in place of a carboxylic acid, leading to the formation of α-aryloxy amides via an irreversible Smiles rearrangement. semanticscholar.org Similarly, using silanols instead of carboxylic acids can yield α-siloxyamides. semanticscholar.org These IMCRs are powerful tools for generating molecular diversity and have been employed in the synthesis of compounds for drug discovery and total synthesis. nih.gov

Post-Synthetic Modifications and Functional Group Interconversions

The products derived from the initial multicomponent reactions of this compound are often stable, yet highly functionalized molecules that can undergo a variety of subsequent transformations to yield even more complex structures.

Cyclization Reactions Leading to Heterocyclic Compounds

The adducts from Passerini and Ugi reactions are excellent substrates for post-condensation cyclization reactions. beilstein-journals.orgnih.gov The functional groups introduced by the multicomponent reaction can be strategically employed to construct new rings. For instance, Passerini products can be designed to contain functionalities that allow for subsequent cyclizations to form heterocycles like oxazoles, pyrrolidines, or β-lactams. nih.gov A common strategy, known as the Ugi/Deprotection/Cyclization (UDC) approach, involves using a bifunctional starting material (e.g., an amino acid) in an Ugi reaction, followed by deprotection and spontaneous cyclization. nih.gov

A notable example is the Passerini-Amine Deprotection-Acyl Migration (PADAM) strategy. nih.gov In this sequence, a Passerini reaction is performed with a protected α-aminoaldehyde. Subsequent deprotection of the amine group triggers an O→N acyl migration, converting the labile ester linkage of the Passerini product into a more stable amide bond, yielding α-hydroxy-β-acylaminoamides. nih.gov These products are valuable peptidomimetics.

MCR Adduct TypeSubsequent ReactionResulting Heterocycle
Passerini Adduct (with azide)Staudinger–aza-WittigOxazoline nih.gov
Ugi Adduct (from β-amino acid)Deprotection/Cyclizationβ-Lactam nih.gov
Ugi Adduct (with pendant alkene)Ring-Closing MetathesisMacrocycle nih.gov
Passerini Adduct (from aminoaldehyde)PADAM (Deprotection/Acyl Migration)α-hydroxy-β-amino acid unit nih.gov

Coupling Reactions

While specific examples involving coupling reactions of heterocycles derived directly from this compound are not prevalent in the literature, the principles of modern cross-coupling chemistry can be applied to these systems. The heterocyclic scaffolds produced via IMCRs can be functionalized with groups (e.g., halides, triflates) suitable for palladium-catalyzed reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. For instance, an Ugi product containing an iodo-substituted aromatic ring could undergo intramolecular Pd-catalyzed Buchwald-Hartwig amidation to form complex polycyclic structures like oxindoles. nih.gov This highlights the potential to merge the efficiency of multicomponent reactions with the power of transition-metal-catalyzed cross-coupling to further diversify the accessible molecular space.

Formation of Dimerized and Polymeric Structures

The Passerini reaction has been identified as a powerful tool in polymer science for the synthesis of novel functional monomers. rsc.org By choosing starting materials (aldehyde, carboxylic acid, or isocyanide) that contain a polymerizable group, such as a styrenic or acrylic moiety, the Passerini reaction can produce functional monomers in high yields. rsc.org These monomers, which incorporate the α-acyloxycarboxamide structure, can then be polymerized using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to create well-defined homopolymers and copolymers. rsc.org This methodology allows for the incorporation of diverse functionalities into the polymer side chains, as the Passerini reaction is tolerant of a wide range of functional groups. wikipedia.orgrsc.org This approach enables the synthesis of advanced materials with tunable properties. rsc.org

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways of Isocyanoacetamide Transformations

The transformations of N-(3-Chlorophenyl)-2-isocyanoacetamide are primarily governed by the dual nucleophilic and electrophilic character of the isocyanide carbon atom. This allows it to participate in fundamental multicomponent reactions such as the Ugi and Passerini reactions, which provide access to peptide-like structures and α-acyloxy amides, respectively. beilstein-journals.orgnih.gov

The Ugi Four-Component Reaction (Ugi-4CR): In a typical Ugi reaction, this compound would react with an aldehyde or ketone, an amine, and a carboxylic acid. The mechanistic sequence is widely accepted to proceed through the following steps mdpi.comwikipedia.org:

Imine Formation: The amine and the carbonyl compound condense to form an imine, with the elimination of a water molecule.

Protonation: The carboxylic acid protonates the imine, forming a highly reactive iminium ion.

Nitrilium Ion Formation: The nucleophilic isocyanide carbon of this compound attacks the iminium ion. This addition results in the formation of a key intermediate known as a nitrilium ion. mdpi.comnih.gov

Nucleophilic Attack: The carboxylate anion, acting as a nucleophile, attacks the electrophilic nitrilium ion.

Mumm Rearrangement: This attack forms an O-acylated isoamide intermediate, which undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final stable α-aminoacyl amide product. wikipedia.org

The Passerini Three-Component Reaction (Passerini-3CR): This reaction involves the isocyanoacetamide, a carbonyl compound, and a carboxylic acid. Two primary mechanistic pathways are proposed, depending on the reaction conditions wikipedia.orgnih.gov:

Ionic Pathway: In polar solvents, the reaction is believed to initiate with the protonation of the carbonyl group by the carboxylic acid. The isocyanide then adds to the activated carbonyl, forming a nitrilium ion intermediate. Subsequent attack by the carboxylate anion leads to the final α-acyloxy amide product. wikipedia.org

Concerted Pathway: In nonpolar, aprotic solvents and at high concentrations, a concerted, trimolecular mechanism is proposed. wikipedia.orgorganic-chemistry.org This pathway is thought to involve a cyclic transition state where the hydrogen-bonded carbonyl-acid complex reacts directly with the isocyanide in a sequence of nucleophilic additions to form the product. nih.govorganic-chemistry.org

Role of this compound in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, involve multiple bond-forming events occurring in a single pot under the same conditions, where each subsequent step is triggered by the functionality formed in the previous one. The products derived from this compound in Ugi or Passerini reactions are ideal substrates for designing cascade sequences. beilstein-journals.org

By incorporating additional reactive functional groups into the other starting materials of the multicomponent reaction, the initial Ugi or Passerini product can undergo a subsequent, spontaneous intramolecular reaction. This strategy has been used to construct complex heterocyclic scaffolds. For instance, an Ugi product can be designed to undergo a subsequent intramolecular Ullmann condensation, Heck reaction, or Michael addition. nih.govdntb.gov.ua A common approach involves an Ugi reaction followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form macrocycles. nih.gov

While specific examples detailing this compound in cascade reactions are not prevalent, the N-aryl acetamide (B32628) core it provides is a common structural motif in substrates for such transformations. For example, related N-aryl amides have been shown to participate in radical-initiated cascade cyclizations to form various lactam-containing structures. nih.gov

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms for isocyanoacetamide transformations relies heavily on the identification of transient intermediates. Across the primary multicomponent reactions, several key intermediates have been proposed and are supported by extensive mechanistic studies.

Imine/Iminium Ion: In the Ugi reaction, the condensation of the amine and carbonyl components first yields an imine. This is subsequently protonated by the acid component to form an iminium ion, which serves as the electrophile for the initial isocyanide attack. nih.gov

O-acylated Isoamide Intermediate: In the Ugi pathway, after the nitrilium ion is trapped by the carboxylate, an unstable O-acylated isoamide intermediate (an imidate ester) is formed. This species is the direct precursor to the final product via the Mumm rearrangement. wikipedia.org

The following table summarizes the key intermediates in the Ugi reaction pathway involving an isocyanoacetamide.

IntermediatePreceding StepSubsequent StepRole
Imine Condensation of amine and carbonylProtonationInitial adduct
Iminium Ion Protonation of imineAttack by isocyanideActivated electrophile
Nitrilium Ion Isocyanide attack on iminium ionAttack by carboxylateKey reactive intermediate
O-acylated Isoamide Carboxylate attack on nitrilium ionMumm RearrangementPrecursor to final product

Elucidation of Rate-Determining Steps

Identifying the rate-determining step (RDS) is fundamental to understanding the kinetics and optimizing the conditions of a chemical reaction.

For the Passerini reaction, the mechanistic picture is more nuanced. In the concerted pathway proposed for aprotic solvents, the trimolecular reaction itself, proceeding through a cyclic transition state, would be the rate-determining step. nih.gov In the ionic pathway, the formation of the nitrilium ion is a critical step, though the specific RDS may vary with the substrates and conditions.

Influence of Catalysis on Reaction Mechanisms

While isocyanide-based multicomponent reactions can often proceed without a catalyst, catalysis plays a crucial role in enhancing reaction rates, broadening the substrate scope, and controlling stereoselectivity.

Lewis Acid Catalysis: Lewis acids, such as titanium tetrachloride (TiCl₄) or zinc chloride (ZnCl₂), can significantly accelerate the Ugi reaction. mdpi.comnih.gov They function by coordinating to the carbonyl oxygen of the aldehyde or ketone, which increases its electrophilicity and facilitates the initial, often slow, imine formation step. mdpi.com

Brønsted Acid Catalysis: Chiral Brønsted acids, like chiral phosphoric acids, have been employed to induce enantioselectivity in Ugi and Passerini-type reactions. sci-hub.se These catalysts can activate the imine intermediate and control the facial selectivity of the nucleophilic attack by the isocyanide, leading to chiral products.

Organocatalysis: In some variations, organocatalysts are used. For example, a catalytic amount of a strong, non-nucleophilic acid can be used to promote a three-component Ugi reaction where water, generated in situ, acts as the nucleophile instead of a carboxylic acid. semanticscholar.org

Metal Catalysis: Chiral metal complexes, such as those based on gold(I), have been used to catalyze asymmetric aldol-type reactions of isocyanoacetamides, demonstrating that catalysis can open entirely new mechanistic pathways beyond the traditional multicomponent reactions. researchgate.net Furthermore, visible light photoredox catalysis has emerged as a modern strategy to promote multicomponent processes involving isocyanides under mild conditions. dntb.gov.ua

The influence of a catalyst can be summarized as follows:

Activation of Substrates: Lowering the activation energy for key steps, such as imine formation.

Enabling Alternative Pathways: Allowing for the use of different nucleophiles (e.g., water) or reaction types.

Stereochemical Control: Inducing asymmetry through the formation of a chiral reaction environment.

Structure Activity Relationship Sar Studies of N 3 Chlorophenyl 2 Isocyanoacetamide Derivatives

Systematic Structural Modifications for SAR Elucidation

Systematic structural modifications of N-(3-Chlorophenyl)-2-isocyanoacetamide derivatives are crucial for elucidating their structure-activity relationships (SAR). This involves a methodical approach to alter different parts of the molecule—the chlorophenyl ring, the isocyanoacetamide linker, and the terminal isocyano group—to map the chemical space and identify key structural features that dictate biological activity.

Initial studies in the broader class of N-substituted-2-isocyanoarylacetamides have shown that these compounds can exhibit significant antimicrobial activity. For instance, a series of N-substituted 2-isocyanoarylacetamides demonstrated notable inhibitory effects against various microbial strains, particularly Candida albicans. nih.gov This foundational knowledge provides a strong impetus for the systematic exploration of this compound analogs.

A common strategy involves the synthesis of a library of compounds where specific positions on the chlorophenyl ring are substituted with a variety of functional groups. These substituents are chosen to represent a range of electronic properties (electron-donating and electron-withdrawing) and steric bulk. The goal is to correlate these properties with changes in biological efficacy.

The following table outlines a hypothetical series of systematic modifications to the this compound scaffold for SAR elucidation, based on common medicinal chemistry strategies.

Modification Area Type of Modification Rationale
Chlorophenyl MoietyVarying the position of the chloro substituent (ortho, meta, para)To understand the influence of halogen position on receptor binding and membrane permeability.
Introducing other halogen substituents (F, Br, I)To probe the effect of halogen size and electronegativity.
Adding electron-donating groups (e.g., -CH₃, -OCH₃)To investigate the impact of increased electron density on the aromatic ring.
Adding electron-withdrawing groups (e.g., -NO₂, -CN)To assess the effect of reduced electron density on the aromatic ring.
Isocyanoacetamide LinkerAltering the length of the acetamide (B32628) chainTo determine the optimal distance between the phenyl ring and the isocyano group.
Introducing substituents on the alpha-carbon of the acetamideTo explore the steric and electronic effects near the isocyano group.
Replacing the amide bond with bioisosteres (e.g., ester, reverse amide)To evaluate the importance of the amide hydrogen bond donor/acceptor properties.

These systematic modifications allow researchers to build a comprehensive SAR model, which can guide the design of more potent and selective derivatives.

Impact of Substitutions on the Chlorophenyl Moiety

The nature and position of substituents on the chlorophenyl ring of N-phenylacetamide derivatives have a pronounced effect on their biological activity. While specific data for this compound is limited, extensive research on the closely related N-(substituted phenyl)-2-chloroacetamides provides valuable insights into these structure-activity relationships.

Studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated that the biological activity, particularly antimicrobial potential, is sensitive to the substitution pattern on the phenyl ring. nih.gov Halogenated substituents, for instance, have been shown to be particularly effective. Derivatives bearing a halogen at the para-position, such as N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide, were among the most active compounds against Gram-positive bacteria and pathogenic yeasts. nih.govresearchgate.net This enhanced activity is often attributed to increased lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.govresearchgate.net

The position of the substituent is also a critical determinant of activity. For example, in a series of N-(substituted phenyl)-2-chloroacetamides, compounds with substituents at the para-position generally exhibited higher antimicrobial activity compared to their ortho- or meta- counterparts.

The following table summarizes the observed antimicrobial activity of various substituted N-phenyl-2-chloroacetamide analogs, which can be cautiously extrapolated to hypothesize the effects on this compound.

Substituent on Phenyl Ring Position Observed Antimicrobial Activity (in analogous chloroacetamides) Potential Impact on this compound
-Cl4- (para)High activity against Gram-positive bacteria and yeasts. nih.govresearchgate.netA 4-chloro substitution might enhance activity.
-F4- (para)High activity, similar to 4-chloro derivatives. nih.govresearchgate.netA 4-fluoro substitution could be beneficial.
-Br3- (meta)Among the most active halogenated derivatives. nih.govresearchgate.netThe existing 3-chloro group is likely a favorable feature.
-CH₃2- (ortho)Moderate activity.A 2-methyl group might be tolerated but may not enhance activity significantly.
-NO₂4- (para)Moderate to low activity.A 4-nitro group may not be optimal for activity.

These findings underscore the importance of the electronic and steric properties of the substituents on the chlorophenyl moiety in modulating the biological activity of this class of compounds.

Modifications to the Isocyanoacetamide Linker

While specific studies on the modification of the isocyanoacetamide linker in this compound are not widely available, research on related acetamide derivatives offers valuable insights. The length of the linker, the presence of substituents, and the nature of the amide bond are all key areas for modification.

One area of exploration is the alteration of the linker length. Changing the number of methylene (B1212753) units between the amide and isocyano groups would directly affect the distance between the aromatic ring and the isocyano functionality. This could be crucial for optimizing the fit within a biological target's binding site.

Another avenue for modification is the introduction of substituents on the alpha-carbon of the acetamide. Such substitutions can introduce steric bulk, which may influence the molecule's preferred conformation and its ability to access a binding pocket. Furthermore, the electronic nature of these substituents could modulate the reactivity of the adjacent isocyano group.

The amide bond itself is a key structural feature, capable of participating in hydrogen bonding. Replacing the amide with bioisosteres, such as an ester or a reverse amide, would alter these hydrogen bonding capabilities and could have a profound effect on biological activity.

The following table outlines potential modifications to the isocyanoacetamide linker and their hypothetical impact on the properties of this compound.

Linker Modification Structural Change Potential Impact on Activity
Chain ExtensionInsertion of one or more methylene groupsAlters the distance between the phenyl and isocyano groups, potentially improving or disrupting binding.
Alpha-SubstitutionAddition of an alkyl or other group to the carbon adjacent to the isocyano groupIntroduces steric hindrance, which could enhance selectivity or reduce activity.
Amide BioisostereReplacement of the -CONH- group with an ester, ketone, or other functional groupModifies hydrogen bonding capacity and electronic properties, likely leading to significant changes in biological interactions.

These modifications represent key strategies in medicinal chemistry to fine-tune the properties of a lead compound like this compound.

Conformational Analysis and Stereochemical Influences on Reactivity

The three-dimensional structure and stereochemistry of this compound derivatives are critical factors that influence their reactivity and biological activity. Conformational analysis helps to understand the preferred spatial arrangement of the molecule, while stereochemistry becomes particularly important when chiral centers are introduced.

The conformation of the N-H bond relative to the substituents on the phenyl ring can impact intermolecular interactions, such as hydrogen bonding. In the related compound N-(3-chlorophenyl)acetamide, the conformation of the N-H bond is anti to the meta-chloro substituent. This contrasts with the syn conformation observed in other chloro-substituted phenylacetamides. This highlights the subtle interplay of steric and electronic effects that determine the preferred conformation.

The introduction of a chiral center, for example, by substituting the alpha-carbon of the isocyanoacetamide linker, would result in enantiomers. These enantiomers can exhibit different biological activities due to the stereospecific nature of many biological targets. Enantioselective synthesis and the evaluation of individual enantiomers are therefore crucial steps in the development of such derivatives. The stereoselectivity of reactions involving isocyanoacetamides is an active area of research, with chiral catalysts being employed to control the stereochemical outcome.

The following table summarizes key conformational and stereochemical considerations for this compound derivatives.

Structural Feature Consideration Influence on Reactivity and Activity
Amide Bond ConformationRotation around the C-N bondCan lead to different conformers (e.g., cis/trans), which may have different stabilities and biological activities.
Dihedral Angle (Amide-Phenyl)The angle between the plane of the amide group and the phenyl ringAffects the overall molecular shape and can influence binding to planar regions of a receptor.
ChiralityPresence of stereocentersEnantiomers can have different potencies and efficacies due to stereospecific interactions with biological targets.

Understanding these conformational and stereochemical influences is essential for the rational design of this compound derivatives with improved biological profiles.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

No published studies were found that specifically detail the DFT analysis of N-(3-Chlorophenyl)-2-isocyanoacetamide. Therefore, information on its optimized molecular geometry, conformational analysis, frontier molecular orbitals, charge distribution, and electrostatic potential is not available.

Specific data on bond lengths, bond angles, and dihedral angles resulting from geometry optimization of this compound are not present in the scientific literature.

There is no available data concerning the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), or the resulting HOMO-LUMO gap for this compound.

Information regarding the charge distribution and molecular electrostatic potential (MEP) maps, which would identify the electrophilic and nucleophilic sites of the molecule, has not been reported.

Reaction Mechanism Pathway Calculations

No computational studies on the reaction mechanisms involving this compound were found.

There is no published data on the transition state structures or the activation energy barriers for reactions involving this compound.

The relative stability of any potential reaction intermediates involving this compound has not been computationally assessed in the available literature.

Computational and Theoretical Analysis of this compound Remains Largely Undocumented in Public Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that detailed computational and theoretical investigations specifically focused on the compound this compound are not publicly available. Consequently, in-depth data regarding its non-covalent interaction (NCI) analysis, including specific hydrogen bonding networks and aromatic stacking interactions, as well as computational predictions of its spectroscopic parameters, could not be sourced.

The requested sections on computational chemistry and theoretical investigations require specific research findings, such as interaction energy calculations, geometric parameters of non-covalent bonds, and theoretically calculated spectroscopic data (e.g., IR frequencies or NMR chemical shifts). This type of detailed analysis is typically performed using methodologies like Density Functional Theory (DFT), Hirshfeld surface analysis, or other advanced computational techniques, and the results are published in peer-reviewed scientific journals.

Despite extensive searches, no dedicated studies presenting these specific analyses for this compound were identified. While general principles of computational chemistry allow for the theoretical examination of any given molecule, the actual research and publication of these findings for this particular compound have not been carried out or made accessible. Therefore, providing scientifically accurate and detailed content with data tables as requested for the specified outline points is not possible at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

¹H NMR Spectroscopy provides information on the chemical environment of hydrogen atoms. For N-(3-Chlorophenyl)-2-isocyanoacetamide, the proton spectrum would exhibit distinct signals corresponding to the aromatic protons on the chlorophenyl ring, the amide proton (N-H), and the methylene (B1212753) protons (CH₂) adjacent to the isocyano group. The aromatic protons would likely appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.0 ppm) due to spin-spin coupling. The amide proton is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methylene protons adjacent to the electron-withdrawing isocyano and amide groups would appear as a singlet further downfield than typical alkyl protons.

¹³C NMR Spectroscopy maps the carbon framework of the molecule. The spectrum for this compound would show signals for the carbonyl carbon of the amide, the carbons of the aromatic ring, the methylene carbon, and the isocyano carbon. The carbonyl carbon is characteristically found far downfield (δ 160-170 ppm). The aromatic carbons would resonate in the δ 110-140 ppm range, with the carbon atom bonded to the chlorine atom showing a distinct shift. The methylene carbon and the unique isocyano carbon would also have characteristic chemical shifts. libretexts.orgwisc.edu

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.8 (m)118 - 140
Amide NH8.0 - 9.5 (br s)-
Methylene CH₂~4.3 (s)~45
Carbonyl C=O-~165
Isocyano N≡C-~160

Note: These are estimated values based on analogous structures. Actual experimental values may vary. 's' denotes singlet, 'br s' denotes broad singlet, 'm' denotes multiplet.

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal correlations between scalar-coupled protons, primarily helping to assign the adjacent protons within the 3-chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears hydrogen atoms (the aromatic CH groups and the methylene group).

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which helps in determining the 3D conformation of the molecule. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on the types of chemical bonds and functional groups present.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be the strong and sharp stretching vibration of the isocyano group (-N≡C), which typically appears in a relatively clean region of the spectrum, around 2150-2100 cm⁻¹. spectroscopyonline.com The amide group would give rise to a strong C=O stretching band (Amide I) around 1680-1650 cm⁻¹ and an N-H bending band (Amide II) around 1550 cm⁻¹. The N-H stretching vibration would be observed as a band in the region of 3300-3100 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-Cl stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

Characteristic FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide)Stretch3300 - 3100
Aromatic C-HStretch> 3000
Isocyano (-N≡C)Stretch2150 - 2100
Carbonyl (C=O)Stretch (Amide I)1680 - 1650
N-H (Amide)Bend (Amide II)~1550
Aromatic C=CStretch1600 - 1450
C-N (Amide)Stretch1400 - 1200
C-ClStretch< 800

Raman spectroscopy provides complementary information to FT-IR. The highly polarizable isocyano (-N≡C) triple bond is expected to produce a strong and characteristic signal in the Raman spectrum, similar to its IR absorption. The symmetric vibrations of the aromatic ring are also typically strong in Raman spectra. While FT-IR is more sensitive to polar functional groups like the carbonyl group, Raman spectroscopy can be particularly useful for observing the vibrations of the carbon backbone and other less polar bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring. nist.govmu-varna.bg The presence of the chlorine atom and the acetamide (B32628) group as substituents on the phenyl ring will influence the position and intensity of these absorption maxima (λ_max). The exact λ_max values would depend on the solvent used, but typically for chlorobenzene (B131634) derivatives, absorptions are seen around 210 nm and in the 250-280 nm region. The isocyano and amide functionalities might also contribute to or modify these electronic transitions.

Predicted UV-Vis Absorption Maxima (λ_max)

Transition Type Expected Wavelength Range (nm)
π → π* (Aromatic)200 - 280

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a compound with exceptional accuracy. nih.govresearchgate.net This technique measures the mass-to-charge ratio (m/z) of ions to a very high degree of precision, typically to four or five decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but different atomic compositions. nih.gov

For this compound, HRMS analysis would be expected to yield an experimentally determined mass that closely matches the theoretical exact mass calculated from the isotopic masses of its constituent atoms (carbon, hydrogen, chlorine, nitrogen, and oxygen). The presence of the chlorine atom would be readily identifiable by the characteristic isotopic pattern, with the 35Cl and 37Cl isotopes appearing in an approximate 3:1 ratio. nih.gov This isotopic signature provides a crucial confirmation of the presence and number of chlorine atoms in the molecule.

The data obtained from an HRMS experiment for this compound would be presented in a format similar to the following hypothetical table:

Interactive Data Table: Hypothetical HRMS Data for this compound

Ion SpeciesTheoretical m/zMeasured m/zMass Difference (ppm)Elemental Formula
[M+H]⁺195.0325195.0323-1.02C₉H₈ClN₂O
[M+Na]⁺217.0144217.0141-1.38C₉H₇ClN₂NaO

Note: The data presented in this table is hypothetical and serves as an illustrative example of typical HRMS results.

X-ray Diffraction (XRD) Analysis for Solid-State Structure

For this compound, a successful single-crystal XRD analysis would elucidate key structural features. It would confirm the connectivity of the atoms, including the attachment of the 2-isocyanoacetamide group to the 3-chlorophenyl ring. Furthermore, it would reveal the planarity of the phenyl ring and the geometry of the acetamide and isocyano functional groups. Intermolecular interactions, such as hydrogen bonding or stacking interactions, which govern the packing of the molecules in the crystal, would also be identified.

The crystallographic data obtained from an XRD experiment would be summarized in a detailed table, as illustrated by the hypothetical data below:

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)15.678
α (°)90
β (°)102.34
γ (°)90
Volume (ų)841.2
Z4
Density (calculated) (g/cm³)1.532
R-factor (%)4.2

Note: The data presented in this table is hypothetical and serves as an illustrative example of typical XRD results.

Analytical Method Development for Research Applications

Chromatographic Techniques for Purity and Quantification

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For the purity assessment of N-(3-Chlorophenyl)-2-isocyanoacetamide, a high-temperature GC method coupled with a flame ionization detector (FID) would be a primary choice due to the detector's wide linear range and sensitivity to organic compounds.

A typical GC system would employ a capillary column with a non-polar or medium-polarity stationary phase to achieve optimal separation. The method's parameters, such as injector temperature, oven temperature gradient, and carrier gas flow rate, must be carefully optimized. In cases where the compound exhibits poor peak shape or thermal degradation, derivatization may be employed to increase volatility and stability. researchgate.net

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis of this compound

ParameterRecommended ConditionPurpose
Column HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thicknessProvides good resolution for a wide range of semi-volatile compounds.
Carrier Gas Helium or HydrogenInert mobile phase to carry the analyte through the column.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Injection Mode SplitlessMaximizes the transfer of the analyte onto the column for trace analysis. mdpi.com
Oven Program Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)Separates compounds based on their boiling points and interaction with the stationary phase.
Detector Flame Ionization Detector (FID)Provides high sensitivity and a wide linear range for quantification.
Detector Temp. 300 °CPrevents condensation of the analyte in the detector.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry due to its versatility for a broad range of compounds, including those that are non-volatile or thermally labile. mdpi.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be highly suitable for purity determination and quantification. ajpaonline.com

This technique separates compounds based on their hydrophobicity. A C18 column is a common choice for the stationary phase, while the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com A photodiode array (PDA) detector is often used, which provides spectral information that can aid in peak identification and purity assessment. nih.gov

Table 2: Proposed High-Performance Liquid Chromatography (HPLC) Conditions

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard reversed-phase column offering good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to control ionization and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase chromatography.
Gradient Elution 5% B to 95% B over 20 minutesAllows for the elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm i.d. column, providing a balance between analysis time and efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry. ajpaonline.com
Detector Photodiode Array (PDA) at 254 nmAllows for quantification at the wavelength of maximum absorbance and peak purity analysis.
Injection Volume 10 µLStandard volume for analytical HPLC.

Hyphenated Analytical Techniques

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, providing a high degree of sensitivity and specificity for both identification and quantification.

GC-MS is a definitive technique for the identification of unknown volatile and semi-volatile compounds. chemrxiv.org In a GC-MS system, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. unar.ac.id Electron Impact (EI) is a common ionization technique that generates a reproducible fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint for a compound. chemrxiv.org This allows for unambiguous identification by comparing the obtained spectrum with a reference library. For this compound, GC-MS can confirm the molecular weight and provide structural information based on its fragmentation pattern.

Table 3: General Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

ComponentParameterSettingPurpose
GC System Column HP-5MS (or equivalent)As described in the GC section.
Oven Program Temperature gradientOptimized for separation of the target analyte from impurities.
MS Interface Transfer Line Temp. 280 °CPrevents condensation of analytes between the GC and MS. eurl-pesticides.eu
MS System Ionization Mode Electron Impact (EI)Provides characteristic and reproducible fragmentation patterns for library matching.
Ion Source Temp. 230 °COptimizes the ionization process.
Mass Analyzer QuadrupoleScans a defined mass-to-charge (m/z) range to detect all fragment ions.
Scan Range 50-500 amuCovers the expected molecular ion and fragment ions of the compound.

LC-MS/MS has become an indispensable tool in modern analytical chemistry, offering exceptional sensitivity and selectivity. kuleuven.be This technique is particularly useful for quantifying low levels of compounds in complex matrices. For this compound, an LC-MS/MS method would involve coupling an HPLC system to a tandem mass spectrometer, often a triple quadrupole (QQQ).

Electrospray ionization (ESI) is a soft ionization technique that typically generates the protonated molecular ion [M+H]+, which is then selected in the first quadrupole. This precursor ion is fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a very high degree of selectivity and sensitivity for quantification. kuleuven.be

Table 4: Potential Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

ParameterRecommended ConditionRationale
LC System UHPLC Provides faster analysis and better resolution compared to conventional HPLC.
Column C18, 50 mm x 2.1 mm, <2 µmShorter column for rapid analysis, suitable for high-throughput screening.
Mobile Phase As per HPLC method, but using MS-grade solventsEnsures low background noise in the mass spectrometer.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar molecules, often yielding a strong [M+H]+ signal.
Mass Analyzer Triple Quadrupole (QQQ)Enables SRM/MRM experiments for highly selective and sensitive quantification.
Scan Mode Selected Reaction Monitoring (SRM)Monitors specific precursor-to-product ion transitions for the analyte, minimizing matrix interference.
Drying Gas Temp. 350 °CFacilitates desolvation of the ESI droplets.
Nebulizer Gas NitrogenAssists in the formation of a fine spray.

Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical step to remove interfering substances from the sample matrix and concentrate the analyte before chromatographic analysis. The choice of extraction methodology depends on the nature of the sample matrix and the physicochemical properties of this compound.

Commonly used techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.comnih.gov

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. For extracting this compound from an aqueous sample, an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) would be used. The pH of the aqueous phase may be adjusted to ensure the analyte is in a neutral form to maximize its partitioning into the organic layer. mdpi.com

Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed in a cartridge to retain the analyte from a liquid sample. nih.gov Interferences are washed away, and the analyte is then eluted with a small volume of a strong solvent. For this compound, a reversed-phase sorbent (like C18) could be used for extraction from aqueous matrices, or a normal-phase sorbent (like silica) for extraction from non-polar organic solvents.

Table 5: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids.Simple, low cost.Can be labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue.
Solid-Phase Extraction (SPE) Adsorption onto a solid sorbent followed by selective elution.High recovery, high concentration factor, cleaner extracts, potential for automation.Higher cost per sample, can require method development to optimize sorbent and solvents.

Validation Parameters for Analytical Methods

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation of a method for the quantitative determination of this compound would involve the assessment of several key parameters as outlined by international guidelines. Due to the lack of publicly available validation data for this compound, the following sections will describe the validation parameters with illustrative data, representative of what would be expected for a structurally similar compound, such as a substituted N-phenylacetamide.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. Precision is further categorized into repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy is typically evaluated by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured. Precision is assessed by analyzing multiple samples of the same concentration and calculating the relative standard deviation (RSD).

Table 1: Accuracy and Precision Data for the Determination of a Substituted N-phenylacetamide

Concentration Level Spiked Concentration (µg/mL) Measured Concentration (µg/mL) (Mean ± SD, n=3) Recovery (%) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=6 over 3 days)
80% 80.0 79.5 ± 0.8 99.4 1.1 1.5
100% 100.0 101.2 ± 1.1 101.2 0.9 1.2

Note: This table presents hypothetical data for illustrative purposes.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable accuracy and precision.

These values are often determined based on the signal-to-noise ratio (S/N), where the LOD is typically established at an S/N of 3:1 and the LOQ at an S/N of 10:1.

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter Method Result (µg/mL)
Limit of Detection (LOD) Signal-to-Noise Ratio (3:1) 0.05

Note: This table presents hypothetical data for illustrative purposes.

Linearity and Range

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Linearity is typically evaluated by analyzing a series of dilutions of a standard solution and plotting the analytical response versus the concentration. The data is then analyzed by linear regression, and the correlation coefficient (r²) is calculated.

Table 3: Linearity and Range Data

Concentration (µg/mL) Peak Area (Arbitrary Units)
50 125,340
75 188,910
100 251,480
125 314,050

Linear Regression Analysis:

Linear Range: 50 - 150 µg/mL

Regression Equation: y = 2510x + 120

Correlation Coefficient (r²): 0.9995

Note: This table presents hypothetical data for illustrative purposes.

Q & A

Q. What synthetic methodologies are reported for preparing N-(3-chlorophenyl)-2-isocyanoacetamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions starting with substituted aniline derivatives. For example, a substitution reaction under alkaline conditions using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol generates intermediates, followed by reduction (e.g., iron powder in acidic conditions) and condensation with cyanoacetic acid using a condensing agent . Optimization requires controlling reaction pH, temperature (e.g., 273 K for condensation steps), and stoichiometric ratios of reagents. Yield improvements (e.g., 50% in related acetamide syntheses) often involve iterative adjustments to solvent polarity and catalyst selection .

Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to confirm the structure of this compound?

Key spectroscopic data for structural validation include:

  • IR : Peaks at ~3285 cm⁻¹ (N–H stretch), ~1653 cm⁻¹ (C=O), and ~1625 cm⁻¹ (C≡N) .
  • ¹H NMR : Signals at δ 7.4–7.8 ppm (aromatic protons), δ 4.2–4.5 ppm (CH₂ adjacent to carbonyl), and δ 10.2 ppm (amide N–H) .
  • ¹³C NMR : Resonances at ~170 ppm (C=O), ~120 ppm (C≡N), and aromatic carbons in the 110–140 ppm range .
    Cross-validation with high-resolution mass spectrometry (HRMS) is critical to confirm molecular weight (e.g., observed vs. calculated m/z) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. Key parameters include:

  • Data collection : Mo Kα radiation (λ = 0.71073 Å), 299 K temperature.
  • Refinement : R factor < 0.1, wR factor < 0.15, and data-to-parameter ratio > 14:1 to ensure reliability .
    For visualization, ORTEP-3 generates thermal ellipsoid diagrams, highlighting bond angles (e.g., C–Cl bond length: 1.74 Å) and intramolecular interactions .

Table 1 : Crystallographic Data for N-(3-Chlorophenyl)acetamide Derivatives

ParameterValueSource
Space groupP 1
Bond length (C–Cl)1.74 Å
Dihedral angle*60.5° (aryl vs. naphthyl)
Hydrogen bond (N–H···O)2.89 Å, 165°

*Between aromatic rings in substituted derivatives.

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystalline phases?

Graph-set analysis (Etter’s formalism) reveals directional N–H···O and C–H···O interactions that stabilize crystal packing. For example:

  • Primary motif : R₂²(8) chains via N–H···O bonds (2.89 Å, 165°), forming sheets .
  • Secondary interactions : C–H···O contacts (2.5–3.0 Å) contribute to 3D networks .
    Computational tools like CrystalExplorer quantify interaction energies, aiding in polymorphism prediction .

Q. What computational methods are suitable for analyzing electronic properties (e.g., HOMO-LUMO, MESP) of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • HOMO-LUMO gap : ~4.5 eV (indicating moderate reactivity) .
  • Molecular Electrostatic Potential (MESP) : Negative regions localized on carbonyl O and isocyano N atoms, guiding electrophilic attack sites .
    Software like Gaussian or ORCA is recommended for optimizing geometry and simulating IR/NMR spectra .

Data Contradiction Analysis

Q. How to resolve discrepancies between experimental and computational bond lengths in this compound?

Discrepancies often arise from crystal packing effects (e.g., X-ray vs. gas-phase DFT). Strategies include:

  • Periodic DFT : Accounts for intermolecular forces in the crystal lattice .
  • Hirshfeld surface analysis : Visualizes close contacts (e.g., Cl···H interactions) that distort bond lengths .
    For example, C=O bond lengths may differ by 0.02–0.05 Å between SC-XRD and DFT due to H-bonding .

Structure-Activity Relationship (SAR) Considerations

Q. How does the 3-chlorophenyl substituent influence the bioactivity of acetamide derivatives?

The electron-withdrawing Cl group enhances electrophilicity, improving interactions with biological targets (e.g., enzyme active sites). SAR studies show:

  • Antimicrobial activity : EC₅₀ values correlate with substituent position (meta > para) .
  • Thermal stability : Melting points increase with halogen substitution (e.g., 421 K in fluorophenyl analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.